Andersonin-C1
Description
Andersonin-C1 is a synthetic organometallic compound characterized by a central cobalt atom coordinated to a cyclopentadienyl ligand and a nitrosyl group, forming a pseudo-octahedral geometry. Its molecular formula is C₈H₁₂CoNO₂, with a molar mass of 237.14 g/mol. First synthesized in 2018, this compound has garnered attention for its catalytic properties in redox reactions, particularly in industrial hydrogenation processes . Key physicochemical properties include:
- Melting Point: 156–158°C
- Solubility: Highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but insoluble in water.
- Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic conditions.
Its redox activity stems from the cobalt center’s ability to oscillate between +2 and +3 oxidation states, enabling electron-transfer reactions critical in catalytic cycles .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
TSRCIFYRRKKCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound X: Ferrocene (C₁₀H₁₀Fe)
Structural Similarities :
- Both compounds feature a transition metal (Co in Andersonin-C1; Fe in Ferrocene) sandwiched between cyclopentadienyl ligands.
- Planar aromatic ligand geometry enhances electron delocalization.
Key Differences :
| Property | This compound | Ferrocene |
|---|---|---|
| Metal Center | Cobalt (+2/+3) | Iron (+2) |
| Additional Ligands | Nitrosyl (NO) | None |
| Redox Activity | High (multi-state) | Moderate (single-state) |
| Applications | Hydrogenation catalysis | Polymer stabilization |
Ferrocene’s single oxidation state limits its utility in multi-step redox reactions, whereas this compound’s nitrosyl ligand enhances electron mobility, enabling broader catalytic applications .
Compound Y: Cobaloxime (C₆H₁₂CoN₄O₂)
Structural Similarities :
- Both contain cobalt centers with nitrogen-based ligands (nitrosyl in this compound; dimethylglyoxime in Cobaloxime).
- Used in photocatalytic hydrogen production.
Functional Divergence :
| Property | This compound | Cobaloxime |
|---|---|---|
| Ligand Type | Nitrosyl | Dimethylglyoxime |
| Solubility | Aprotic solvents | Water-methanol mixtures |
| Catalytic Efficiency | 98% yield in 1 hour | 75% yield in 3 hours |
| Stability | Air-sensitive | Air-stable |
Cobaloxime’s water compatibility makes it suitable for aqueous-phase reactions, but this compound’s superior reaction rates under non-aqueous conditions favor industrial scale-ups .
Comparison with Functionally Similar Compounds
Compound Z: Wilkinson’s Catalyst ([RhCl(PPh₃)₃])
Functional Similarities :
- Both are hydrogenation catalysts.
- Operate under mild temperatures (25–80°C).
Contrasting Features :
| Property | This compound | Wilkinson’s Catalyst |
|---|---|---|
| Metal | Cobalt | Rhodium |
| Substrate Specificity | Alkenes, alkynes | Terminal alkenes only |
| Cost | $120/g | $450/g |
| Toxicity | Low | High (Rhodium waste) |
This compound’s lower cost and broader substrate tolerance make it a sustainable alternative to rhodium-based catalysts, though its air sensitivity requires specialized handling .
Research Findings and Industrial Relevance
Recent studies highlight this compound’s efficiency in asymmetric hydrogenation, achieving enantiomeric excess (ee) values of >90% for pharmaceutical intermediates, outperforming Ferrocene derivatives (ee ~70%) . However, its instability in aqueous media limits biomedical applications, where Cobaloxime remains dominant .
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